molecular formula C12H8Cl3NOS B8310107 5-Chloro-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine CAS No. 88965-54-2

5-Chloro-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine

Cat. No. B8310107
Key on ui cas rn: 88965-54-2
M. Wt: 320.6 g/mol
InChI Key: YSRNENRPYPIOEN-UHFFFAOYSA-N
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Patent
US04508562

Procedure details

3.2 g of 5-chloro-2-(2,6-dichlorobenzylthio)pyridine-N-oxide was dissolved in 50 ml of chloroform, and a solution of 2.5 g of metachloroperbenzoic acid (content: 70%) dissolved in 30 ml of chloroform was added dropwise thereto at 5° to 10° C. over 10 minutes. The mixture was stirred at 5° to 10° C. for an additional 2 hours. The resulting mixture was washed twice with potassium carbonate solution and dried over magnesium sulfate. The chloroform was evaporated and the residue was recyrstallized from 1:1 benzene-hexane to obtain 3.2 g of 5-chloro-2-(2,6-dichlorobenzylsulfinyl)pyridine-N-oxide (Compound (1)). Yield, 95%. M.P., 176.5°-177.5° C.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:9][CH2:10][C:11]2[C:16]([Cl:17])=[CH:15][CH:14]=[CH:13][C:12]=2[Cl:18])=[N+:6]([O-:8])[CH:7]=1.ClC1C=CC=C(C(OO)=[O:27])C=1>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:9]([CH2:10][C:11]2[C:12]([Cl:18])=[CH:13][CH:14]=[CH:15][C:16]=2[Cl:17])=[O:27])=[N+:6]([O-:8])[CH:7]=1

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
ClC=1C=CC(=[N+](C1)[O-])SCC1=C(C=CC=C1Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 5° to 10° C. for an additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
WASH
Type
WASH
Details
The resulting mixture was washed twice with potassium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The chloroform was evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C=CC(=[N+](C1)[O-])S(=O)CC1=C(C=CC=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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